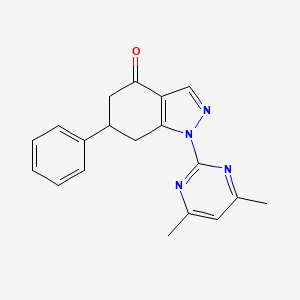![molecular formula C17H18N4O6S B4226491 N-[4-(aminosulfonyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4226491.png)
N-[4-(aminosulfonyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide
Descripción general
Descripción
N-[4-(aminosulfonyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as NMSBA and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of NMSBA involves the formation of a covalent bond between the nitro group of NMSBA and the thiol group of cysteine or glutathione. This results in the formation of a fluorescent product that can be detected using various spectroscopic techniques.
Biochemical and Physiological Effects:
NMSBA has been shown to have minimal toxicity and does not interfere with normal cellular functions. It has been used to study the redox status of cells and tissues, as well as the role of cysteine and glutathione in various disease states. NMSBA has also been used to study the effects of oxidative stress on cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NMSBA in lab experiments is its high selectivity and sensitivity for cysteine and glutathione. It can be used to detect these biomolecules in complex biological samples such as blood and tissue homogenates. However, one limitation of NMSBA is its susceptibility to interference from other thiol-containing molecules. This can lead to false-positive results and requires careful experimental design and data analysis.
Direcciones Futuras
There are several future directions for research involving NMSBA. One area of interest is the development of new fluorescent probes based on the structure of NMSBA. These probes could be designed to selectively detect other biomolecules involved in redox signaling and antioxidant defense. Another area of research is the use of NMSBA in the development of new drugs for the treatment of diseases such as cancer and neurodegenerative disorders. Finally, NMSBA could be used to study the effects of environmental toxins on cellular redox status and antioxidant defense mechanisms.
Aplicaciones Científicas De Investigación
NMSBA has been extensively studied for its potential applications in biomedical research. One of the main areas of research is its use as a fluorescent probe for the detection of cysteine and glutathione. NMSBA has been shown to selectively react with cysteine and glutathione, which are important biomolecules involved in redox signaling and antioxidant defense. This makes NMSBA a valuable tool for studying the role of cysteine and glutathione in various biological processes.
Propiedades
IUPAC Name |
2-morpholin-4-yl-5-nitro-N-(4-sulfamoylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O6S/c18-28(25,26)14-4-1-12(2-5-14)19-17(22)15-11-13(21(23)24)3-6-16(15)20-7-9-27-10-8-20/h1-6,11H,7-10H2,(H,19,22)(H2,18,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOMULUGWMJZAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[5-nitro-2-(1-piperidinyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4226420.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-nitrobenzamide](/img/structure/B4226440.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4226447.png)
![N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-2-iodobenzamide](/img/structure/B4226448.png)

![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4226454.png)
![5-(1,3-benzodioxol-5-yl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4226457.png)
![2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4226459.png)
![1-(4-methoxyphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4226461.png)
![N,N-diethyl-4-{[(4-fluorobenzyl)amino]methyl}aniline hydrochloride](/img/structure/B4226484.png)
![N-[4-(acetylamino)phenyl]-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B4226486.png)
